![molecular formula C20H13BrN2O3 B3013837 2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922030-36-2](/img/structure/B3013837.png)
2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide" is a brominated benzamide derivative with a complex molecular structure that includes a dibenzo[b,f][1,4]oxazepin ring system. This structure is indicative of a class of compounds that are often explored for their potential pharmacological properties and are of interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related brominated benzamide compounds has been reported using palladium-catalyzed reactions. For instance, a palladium-catalyzed regio- and chemoselective direct benzylation of primary benzamides with 2-bromobenzyl bromides has been developed, which could potentially be applied to the synthesis of the compound . This method provides a pathway to synthesize various substituted diarylmethanes, which can then undergo intramolecular N-arylation to form dibenzoazepinones, a core structure related to the compound of interest.
Molecular Structure Analysis
Crystal structure and theoretical studies of similar brominated benzamide compounds have been conducted, providing insights into their molecular geometry and intermolecular interactions . For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined using single-crystal X-ray diffraction analysis, revealing a monoclinic system with specific space group and cell dimensions . Such studies are crucial for understanding the three-dimensional arrangement and potential reactive sites of the compound.
Chemical Reactions Analysis
The reactivity of brominated benzamide compounds can be inferred from studies on similar structures. For instance, the reaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular bromine leads to the formation of dibromide compounds, while interaction with NBS results in brominated dibenzoxazepine derivatives . These reactions highlight the potential of brominated benzamides to undergo further chemical transformations, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzamide derivatives can be deduced from their molecular structure and intermolecular interactions. For example, the supramolecular packing of these compounds often involves hydrogen bonds and halogen interactions, which can influence their solubility, melting points, and stability . Theoretical calculations, such as DFT, can provide additional insights into the electronic properties and reactivity of these compounds .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Modifications
Benzazoles and their derivatives, including compounds like 2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, are of great interest in medicinal chemistry due to their diverse biological activities. Efforts in chemical synthesis have been directed towards creating compounds with modified biological activity by introducing various functional groups, including guanidine, carbohydrate, and amino acid moieties. For example, 2-guanidinobenzazoles (2GBZs) have been synthesized with various modifications to explore their therapeutic potential in pharmacology, including cytotoxicity, cell proliferation inhibition, and apoptosis. This demonstrates the compound's adaptability in medicinal chemistry for developing new pharmacophores (Rosales-Hernández et al., 2022).
Benzothiazoles and Central Nervous System (CNS) Acting Drugs
Benzothiazole derivatives have been identified for their potential in treating Central Nervous System (CNS) diseases. Research into the synthesis of more potent CNS drugs has been ongoing, with benzothiazole derivatives showing promise due to their ability to interact with various neurotransmitters and ion channels. Structural modifications of these compounds could lead to new drugs for CNS diseases, which are increasingly prevalent (Saganuwan, 2020).
Therapeutic Potential of Benzothiazoles
Benzothiazole is a versatile structure that has seen application in various pharmaceutical contexts. Several benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Furthermore, 2-arylbenzothiazoles are being developed as potential antitumor agents, signifying the growing importance of benzothiazole in drug discovery. The simplicity of the benzothiazole structure and ease of synthesis offer great potential for developing new therapies for various ailments (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
DNA Interaction and Biological Importance
Benzimidazole derivatives, like Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, indicating their potential in drug design and understanding the molecular basis for DNA sequence recognition and binding. The versatility of these compounds is further demonstrated by their various applications, including in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values, and as radioprotectors and topoisomerase inhibitors. This highlights the extensive potential of benzazoles in therapeutic applications and as a basis for rational drug design (Issar & Kakkar, 2013).
Orientations Futures
The future directions for research on “2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” and similar compounds could include further exploration of their potential as dopamine D2 receptor antagonists . This could have implications for the treatment of central nervous system disorders .
Propriétés
IUPAC Name |
2-bromo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O3/c21-15-6-2-1-5-13(15)19(24)22-12-9-10-17-14(11-12)20(25)23-16-7-3-4-8-18(16)26-17/h1-11H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLVQYYCZQOXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

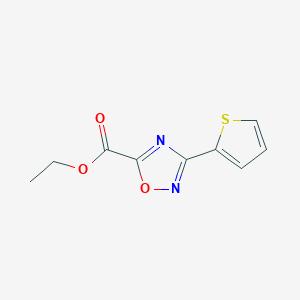
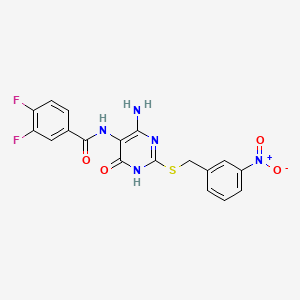
![2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013760.png)
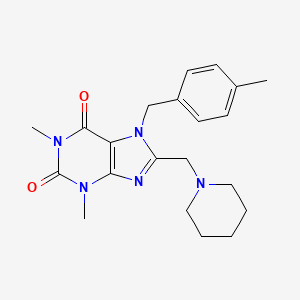
![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde](/img/structure/B3013765.png)
![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)
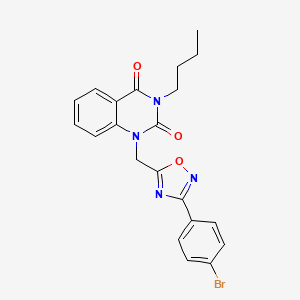
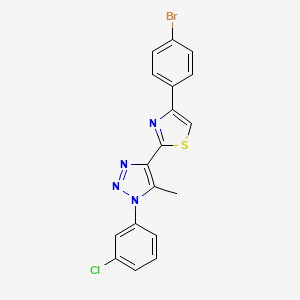
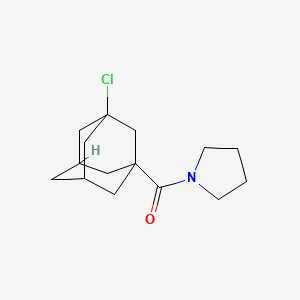
![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)
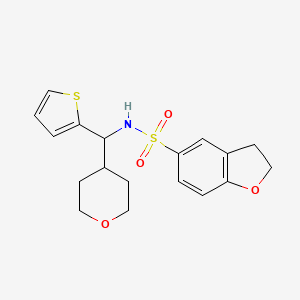
![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)
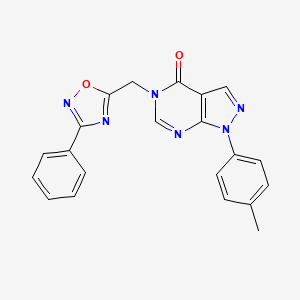
![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)